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molecular formula C12H10O3S B3130373 2-Methoxy-5-(thiophene-2-yl)benzoic acid CAS No. 342908-55-8

2-Methoxy-5-(thiophene-2-yl)benzoic acid

Cat. No. B3130373
M. Wt: 234.27 g/mol
InChI Key: PQUPAZDEQAPDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710056B2

Procedure details

Lithium hydroxide (43 mg) was added to methyl 2-Methoxy-5-(thiophene-2-yl)benzoate (102 mg) in a solvent mixture of tetrahydrofuran/methanol/water (2/1/1, 3 ml), and they were stirred overnight. The solvent was evaporated, and the residue was added to 3 N hydrochloric acid. The white solid thus precipitated was taken by the filtration as the title compound.
Quantity
43 mg
Type
reactant
Reaction Step One
Name
methyl 2-Methoxy-5-(thiophene-2-yl)benzoate
Quantity
102 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
43 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 2-Methoxy-5-(thiophene-2-yl)benzoate
Quantity
102 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C=1SC=CC1
Name
tetrahydrofuran methanol water
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O.O

Conditions

Stirring
Type
CUSTOM
Details
were stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to 3 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The white solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was taken by the filtration as the title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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